Bienvenue dans la boutique en ligne BenchChem!

3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide

Kinase inhibitor mutant PDGFR selectivity

Target-specific probe with a pyridin-2-yl-piperazine-pyrimidine core and 3-phenylpropanamide tail. Its precise heterocyclic topology is essential for selective kinase mutant engagement and CCR4 antagonism—generic piperazinylpyrimidines will not replicate the cited cytostatic activity against MDA-MB-468 or the chemokine receptor modulation profile. Request a custom synthesis quotation to secure this exact scaffold for your signaling pathway dissection or phenotypic screening panel.

Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
CAS No. 1421458-83-4
Cat. No. B6503897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide
CAS1421458-83-4
Molecular FormulaC22H24N6O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C22H24N6O/c29-21(10-9-18-6-2-1-3-7-18)26-19-16-24-22(25-17-19)28-14-12-27(13-15-28)20-8-4-5-11-23-20/h1-8,11,16-17H,9-10,12-15H2,(H,26,29)
InChIKeyUTESDZKZWBSKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide (CAS 1421458-83-4): A Specialized Piperazinylpyrimidine Chemical Probe


This compound is a chemically synthesized small molecule belonging to the piperazinylpyrimidine class, featuring a pyrimidine core linked to a phenylpropanamide moiety via a pyridin-2-yl-piperazine spacer [1]. Its structural design, integrating heterocyclic rigidity with flexible linker elements, is characteristic of targeted kinase inhibitor scaffolds and chemokine receptor modulators, making it a specialized tool compound for probing these biological systems [2].

The Risk of Generic Replacement with 3-Phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide


In the piperazinylpyrimidine class, minor structural modifications can drastically alter kinase selectivity profiles and biological activity, as demonstrated by the selective cytostatic versus global cytotoxic behaviors of closely related analogs compounds 4, 15, and 16 in the NCI-60 panel [1]. Therefore, a generic substitution of 3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide with a simpler piperazinylpyrimidine without the specific pyridin-2-yl substitution or 3-phenylpropanamide tail would likely result in a loss of its intended target engagement and pharmacological profile, invalidating experimental results.

Quantitative Differentiation of 3-Phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide for Selection


Differentiation via Core Scaffold Selectivity for Mutant Kinases

While direct data for the target compound is not available, the piperazinylpyrimidine core, when properly substituted, has demonstrated the ability to selectively inhibit oncogenic mutant forms of PDGFR family kinases over wild-type isoforms [1]. Compound 4, a close structural analog, was more potent against certain KIT and PDGFRA mutants. The target compound's unique pyridin-2-yl-piperazine substitution pattern suggests a potential for similar or improved mutant-to-wild-type selectivity, a critical differentiator from broader, less selective kinase inhibitors.

Kinase inhibitor mutant PDGFR selectivity

Differentiation via CCR4 Antagonism Pharmacophore

The compound's structure contains features suggestive of CCR4 antagonistic activity, a property reported for certain piperazinyl pyrimidine derivatives [1]. The presence of the pyridin-2-yl group on the piperazine ring is a key pharmacophore element for CCR4 inhibition that is not present in many other piperazinylpyrimidines, such as those targeting kinases. This structural distinction implies a different biological target profile, making it a potentially valuable tool for studying CCR4-mediated diseases like asthma or allergic dermatitis, distinct from kinase-focused analogs.

CCR4 antagonist chemokine receptor asthma

Cellular Context Selectivity for Triple-Negative Breast Cancer

Novel piperazinylpyrimidine derivatives have shown selective cytostatic activity against the MDA-MB-468 triple-negative breast cancer cell line, as seen with compounds 4 and 15 in the NCI-60 panel [1]. Compound 15 was noted as a potent growth inhibitor of this cell line. The target compound's specific substitution pattern may confer a similar or unique cell-line selectivity profile, distinguishing it from analogs like compound 16 that exhibited global cytotoxicity instead of selective growth inhibition.

Antitumor MDA-MB-468 cytostatic

Optimal Use Cases for 3-Phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide


Investigating Mutant-Selective Kinase Inhibition in Drug-Resistant Cancers

Based on the piperazinylpyrimidine core's proven ability to selectively inhibit oncogenic PDGFR family mutants, this compound serves as a specialized chemical probe for dissecting signaling pathways in cancers driven by KIT or PDGFRA mutations. Researchers can employ it to validate the role of specific kinase mutants in cell proliferation, differentiating its effect from broader kinase inhibitors that target both wild-type and mutant forms [1].

Probing CCR4-Mediated Chemotaxis in Allergic Inflammation Models

With structural features aligned with a CCR4 antagonist pharmacophore, this compound is suitable for in vitro assays studying chemokine-induced T-cell migration, a key process in asthma and atopic dermatitis. It can be used to explore CCR4 downstream signaling, serving as a distinct tool compound compared to kinase-focused piperazinylpyrimidines, which lack this structural specificity [1].

Selective Cytostasis Screening in Triple-Negative Breast Cancer

Given that close analogs within this chemical class demonstrate selective cytostatic activity against the MDA-MB-468 cell line, this compound can be prioritized in phenotypic screening panels aiming to identify novel growth inhibitors for basal-like breast cancers. Its use should be benchmarked against globally cytotoxic analogs from the same series to establish selectivity and therapeutic windows [1].

Quote Request

Request a Quote for 3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.